molecular formula C17H13ClF3N3O B2615574 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 865412-31-3

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B2615574
CAS No.: 865412-31-3
M. Wt: 367.76
InChI Key: WBXFOTFYNIZSHS-UHFFFAOYSA-N
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Description

Structural Significance of 5-(4-Isopropylphenyl)-7-(Trifluoromethyl) Substituents

The substitution pattern at positions 5 and 7 in 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride plays a critical role in its physicochemical and biological properties:

Table 1: Impact of Substituents on Key Properties

Position Substituent Electronic Effect Lipophilicity (logP Contribution) Biological Relevance
5 4-Isopropylphenyl Moderate electron-donating +2.1 (aromatic hydrophobicity) Enhances π-π stacking with hydrophobic pockets
7 Trifluoromethyl (CF₃) Strong electron-withdrawing +0.9 (fluorine-induced hydrophobicity) Improves metabolic stability and membrane permeability
  • 5-(4-Isopropylphenyl) :

    • The bulky 4-isopropylphenyl group introduces steric hindrance, reducing off-target interactions while promoting selective binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
    • The isopropyl moiety enhances lipophilicity (ΔlogP = +1.2 vs. unsubstituted phenyl), improving cellular uptake.
  • 7-(Trifluoromethyl) :

    • The CF₃ group induces a strong electron-withdrawing effect (-I), polarizing the pyrimidine ring and increasing electrophilicity at adjacent positions.
    • Fluorine atoms reduce oxidative metabolism, extending half-life in vivo.

Role of 3-Carbonyl Chloride Functionality in Reactivity

The 3-carbonyl chloride group is a linchpin for further derivatization, enabling rapid nucleophilic acyl substitution reactions:

Table 2: Reactivity of 3-Carbonyl Chloride in Representative Reactions

Reaction Type Reagent Product Application
Aminolysis Primary/Secondary Amines Carboxamides Kinase inhibitor prodrugs
Esterification Alcohols Esters Prodrug synthesis
Suzuki Coupling Boronic Acids Biaryl Derivatives Fluorescent probes
  • Electronic Activation :

    • The electron-deficient carbonyl chloride (C=O⁺–Cl⁻) facilitates attack by nucleophiles (e.g., amines, alcohols) under mild conditions.
    • Conjugation with the pyrazolo[1,5-a]pyrimidine core delocalizes electron density, stabilizing transition states during substitution.
  • Synthetic Utility :

    • Serves as a precursor for carboxamides, a common motif in kinase inhibitors (e.g., Pim-1 inhibitors).
    • Enables one-step access to fluorescent tags via coupling with arylboronic acids.

The strategic placement of the carbonyl chloride at position 3 ensures regioselective functionalization without disrupting the critical 5- and 7-substituents, preserving the compound’s bioactive conformation.

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-9(2)10-3-5-11(6-4-10)13-7-14(17(19,20)21)24-16(23-13)12(8-22-24)15(18)25/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFOTFYNIZSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N3O2C_{17}H_{14}F_3N_3O_2 with a molecular weight of 349.32 g/mol. The compound features a pyrazolo-pyrimidine core with substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC17H14F3N3O2C_{17}H_{14}F_3N_3O_2
Molecular Weight349.32 g/mol
CAS Number725699-04-7
Purity≥ 95%

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms involving the modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, studies have reported that derivatives of this compound can effectively inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in disease pathways. For example, it has been demonstrated to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain pathogens and cancer cells . The compound's efficacy was compared against known inhibitors like brequinar and teriflunomide, showing superior activity .

Antimicrobial Properties

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been explored. In vitro studies suggest that these compounds exhibit moderate to strong activity against various bacterial strains and fungi. Specific derivatives have shown significant antifungal activity against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Case Studies and Research Findings

A recent study investigated the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The findings highlighted:

  • Synthesis : The compound was synthesized through a multi-step process involving cyclization reactions that yield high purity.
  • Biological Evaluation : The synthesized compound was subjected to various biological assays revealing promising anticancer and antimicrobial activities.

Key Findings :

  • Anticancer Efficacy : IC50 values for cancer cell lines ranged from 2 to 10 µM.
  • Enzyme Inhibition : Effective inhibition of DHODH was noted with an IC50 value lower than that of established drugs.
  • Antimicrobial Activity : MIC values against C. albicans were found to be around 8 µg/mL.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. The pyrazolo[1,5-a]pyrimidine framework is known for its biological activity, particularly in the development of anti-cancer agents. Research has shown that derivatives of this structure can inhibit specific kinases involved in cancer progression, making it a target for drug development.

Antimicrobial Activity

Studies have indicated that compounds similar to 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride exhibit antimicrobial properties. For instance, research into related pyrazole compounds has demonstrated their effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.

Biological Assays and Screening

This compound can be utilized in high-throughput screening assays to identify new leads for drug discovery. Its unique chemical properties allow it to serve as a probe in biological systems, facilitating the understanding of molecular interactions and pathways.

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecules detailed the synthesis of related pyrazolo compounds and their biological evaluation against cancer cell lines such as K562 and MCF-7. The results indicated that modifications at the 7-position significantly influenced the antiproliferative activity, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Antioxidant Properties

Research has also been conducted on derivatives of pyrazolo compounds exhibiting antioxidant properties. A recent study showed that certain substitutions could enhance the radical scavenging activity, which is crucial for developing compounds aimed at oxidative stress-related diseases .

Comparison with Similar Compounds

Position 5 Substituents

  • 4-Isopropylphenyl (target compound): Enhances lipophilicity and π-π stacking, favoring membrane permeability .
  • 4-Methoxyphenyl (): Improves aqueous solubility due to the electron-donating methoxy group .

Position 7 Substituents

  • Trifluoromethyl (-CF₃) : Common in all analogs except . This group improves metabolic stability and electronegativity, reducing oxidative degradation .
  • Chlorine (-Cl) : Found in ; less stable but cheaper to synthesize .

Position 3 Functional Groups

  • Carbonyl Chloride (-COCl) : Highly reactive, enabling conjugation with amines or alcohols to form amides/esters (e.g., ’s carboxamide) .
  • Carboxamide (-CONHR) : Reduces reactivity but improves target specificity (e.g., ’s pyridinylamide) .

Q & A

Q. Table 1: Common Reaction Conditions

StepReagents/ConditionsPurpose
CyclocondensationEnaminone, DMF, 120°C, 10 hoursCore structure formation
Acyl chloride formationThionyl chloride (SOCl₂), refluxCarboxylic acid → Acyl chloride
PurificationEthanol/DMF recrystallizationRemove byproducts

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, the hydroxyl proton in intermediates (e.g., pyrazolo[1,5-a]pyrimidin-7-ol) appears as a singlet at ~12.44 ppm, which disappears upon tautomerization to the ketone form .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and acyl chloride (C-Cl, ~750 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₉H₁₇ClF₃N₃O requires m/z ~438.08) .

Q. Table 2: Key NMR Signals

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Acyl chloride (C=O)-~165–170
Trifluoromethyl (CF₃)-~120–125 (q, J = 288 Hz)
Isopropylphenyl protons1.2–1.4 (d)~23–25 (CH₃)

Advanced: How do solvent effects influence tautomerization and intermediate stability during synthesis?

Methodological Answer:
Protic solvents (e.g., ethanol) stabilize enol tautomers via hydrogen bonding, as observed in the tautomerization of pyrazolo[1,5-a]pyrimidin-7-ol to pyrimidin-7(4H)-one. The enol form shows a distinct ¹H NMR signal at 12.44 ppm, which disappears in aprotic solvents due to keto-enol equilibrium shifts . To optimize synthesis:

  • Control tautomerization : Use deuterated solvents (e.g., DMSO-d₆) for NMR studies to track tautomeric states.
  • Solvent polarity : High-polarity solvents (e.g., DMF) favor cyclization by stabilizing charge-separated intermediates .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in related pyrazolo[1,5-a]pyrimidines:

  • The dihedral angle between the pyrazole and pyrimidine rings is ~5–10°, indicating near-planarity .
  • Trifluoromethyl groups adopt specific orientations due to steric and electronic effects, with C–F bond lengths averaging 1.33 Å .
    Application : Use crystallography to validate DFT-optimized structures or resolve NMR signal overlaps caused by conformational flexibility.

Advanced: How can researchers address contradictory NMR data between intermediates and final products?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerization, rotamerism). Strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures for overlapping signals.
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous signals. For example, HMBC can confirm acyl chloride carbonyl connectivity .
  • Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to track nitrogen/carbon environments .

Advanced: What role does the trifluoromethyl group play in biological activity?

Methodological Answer:
The CF₃ group enhances:

  • Metabolic stability : By resisting oxidative degradation.
  • Lipophilicity : Increases membrane permeability (logP increases by ~0.5–1.0 unit) .
  • Electron-withdrawing effects : Modulates pKa of adjacent groups, influencing receptor binding. For example, CF₃-substituted pyrazolo[1,5-a]pyrimidines show improved IC₅₀ values in kinase inhibition assays .

Q. Table 3: Biological Activity Trends

ModificationEffect on ActivityExample Application
CF₃ at C7↑ Enzyme inhibition potencyKinase inhibitors
Isopropylphenyl at C5↑ Hydrophobic interactionsAnticancer agents

Advanced: What computational methods aid in predicting reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., transition states for cyclocondensation) and tautomeric preferences.
  • Molecular Docking : Screen for target binding (e.g., ATP-binding pockets in kinases) using crystal structures .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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